Aqueous Solubility Advantage Over Mono-Fluoro Analog
Methyl 5-amino-2,4-difluorobenzoate exhibits significantly higher aqueous solubility than its mono-fluoro counterpart, methyl 5-amino-2-fluorobenzoate, when assessed using the same computational method (ESOL from Delaney JS, 2004) on the same vendor platform . The target compound's molar solubility is 0.00949 mol/L versus 0.00298 mol/L for the mono-fluoro analog, a 3.18-fold increase. On a mass basis, this corresponds to 1.78 mg/mL versus 0.505 mg/mL, a 3.52-fold difference . This difference is attributed to the additional fluorine atom increasing the H-bond acceptor count (4 vs. 3) without proportionally increasing the non-polar surface area, thereby enhancing water interaction capacity .
3.52-fold higher mass solubility
| Evidence Dimension | Aqueous solubility (ESOL method) |
|---|---|
| Target Compound Data | 1.78 mg/mL; 0.00949 mol/L; LogS = -2.02 |
| Comparator Or Baseline | Methyl 5-amino-2-fluorobenzoate: 0.505 mg/mL; 0.00298 mol/L; LogS = -2.53 |
| Quantified Difference | 3.52-fold higher mass solubility; 3.18-fold higher molar solubility; Δ LogS = +0.51 log units |
| Conditions | ESOL topological method (Delaney JS, J Chem Inf Model, 2004) as implemented on Bidepharm platform; both compounds computed under identical parameters |
Why This Matters
Higher aqueous solubility facilitates solution-phase chemistry, improves handling in biological assay buffers, and reduces the risk of precipitation during in vitro screening—directly impacting experimental reproducibility and downstream formulation feasibility.
